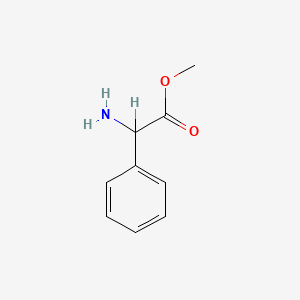

Methyl 2-amino-2-phenylacetate

Descripción general

Descripción

Methyl 2-amino-2-phenylacetate is an organic compound with the molecular formula C9H11NO2. It is a derivative of phenylglycine and is characterized by the presence of an amino group (-NH2) and a methyl ester group (-COOCH3) attached to a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-phenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-amino-2-phenylacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its ability to enhance pain relief options has made it a focal point in drug development research. For instance, it has been utilized in the synthesis of compounds that target specific receptors involved in pain pathways, demonstrating efficacy in preclinical models .

Case Study: Analgesic Development

In a study focusing on the synthesis of new analgesics, this compound was employed to create derivatives that exhibited improved potency and selectivity for pain receptors. These derivatives were tested in animal models, showing significant reductions in pain responses compared to existing medications .

Biochemical Research

Enzyme Inhibition and Receptor Binding

The compound is extensively used in biochemical research to explore enzyme inhibition and receptor binding mechanisms. Its structural properties allow it to interact with various biological targets, facilitating the study of drug interactions and mechanisms of action .

Example: EGFR Inhibitors

Research has demonstrated that this compound can be coupled with other moieties to develop allosteric inhibitors for epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). These compounds showed promising results in inhibiting tumor growth in resistant cancer models .

Cosmetic Formulations

Anti-Aging Properties

This compound is incorporated into skincare products due to its potential anti-aging properties. Its ability to modulate biochemical pathways involved in skin aging makes it an attractive ingredient for cosmetic formulations aimed at improving skin texture and elasticity .

Agricultural Chemicals

Development of Safer Pest Control Agents

In agriculture, this compound plays a role in the formulation of agrochemicals, particularly for developing safer pest control agents. Its application can lead to more sustainable farming practices by reducing the reliance on harmful pesticides .

Material Science

Polymer Chemistry Applications

This compound is explored in polymer chemistry for producing specialty polymers with unique properties. Its functional groups allow for various modifications that can enhance material performance in applications ranging from coatings to advanced materials .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of methyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

Methyl phenylacetate: Similar in structure but lacks the amino group.

Phenylglycine: Contains an amino group but lacks the ester group.

Phenylacetic acid: Contains a carboxylic acid group instead of an ester

Uniqueness

Methyl 2-amino-2-phenylacetate is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Actividad Biológica

Methyl 2-amino-2-phenylacetate, a compound characterized by its structural similarity to natural amino acids, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- IUPAC Name : this compound

- CAS Number : 26682-99-5

The compound features both an amino group and a methyl ester group, which contribute to its unique reactivity and biological potential.

This compound interacts with biological systems primarily through the following mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing receptor interactions.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may modulate biochemical pathways.

- Neurotransmitter Modulation : Due to its structural similarity to amino acids, it may influence neurotransmitter systems, potentially affecting cognitive and motor functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Neuroprotective Effects : Compounds similar to this compound have been shown to exhibit neuroprotective properties in cellular models.

- Potential as a Pharmaceutical Agent : Ongoing research is exploring its use in drug development, particularly in targeting diseases related to neurotransmitter dysfunctions.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple biological targets simultaneously, making them particularly useful for treating complex diseases such as cancer and neurodegenerative disorders .

Table 1: Comparison of Biological Activities

Case Studies

- Neuroprotective Study : A study highlighted the neuroprotective effects of structurally similar compounds, suggesting that this compound could also exhibit similar benefits in preventing neuronal cell death under stress conditions.

- Antimicrobial Research : In vitro studies demonstrated that this compound showed activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Future Directions

Despite the promising biological activities associated with this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiles.

- Exploration of its interactions with specific receptors and enzymes.

- Clinical trials to assess efficacy and safety in human subjects.

Propiedades

IUPAC Name |

methyl 2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFLUDRTVIDDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19883-41-1 (hydrochloride) | |

| Record name | Methyl phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26682-99-5 | |

| Record name | Methyl phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENYLGLYCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HXR2NAU0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Methyl 2-amino-2-phenylacetate utilized in organic synthesis?

A: this compound serves as a key starting material in 1,3-dipolar cycloaddition reactions, enabling the construction of complex heterocyclic compounds like pyrrolidines. [, ] This reaction exploits the nucleophilic character of the amine and the electrophilic nature of the ester carbonyl group to facilitate cyclization with suitable dipolarophiles.

Q2: Can you provide specific examples of reactions involving this compound and the resulting molecular structures?

A2: Certainly! In the provided research articles:

- Example 1: this compound reacted with (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate to yield 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate. This reaction highlights the compound's participation in intramolecular cycloaddition reactions. []

- Example 2: Reacting this compound with dimethyl maleate and 2-chloro-4-fluorobenzaldehyde resulted in Trimethyl 5-(2-chloro-4-fluorophenyl)-2-phenylpyrrolidine-2,3,4-tricarboxylate. This example showcases the compound's involvement in 1,3-dipolar cycloadditions leading to substituted pyrrolidines. []

Q3: What structural information about the synthesized compounds is revealed through characterization techniques?

A3: Various techniques are employed to elucidate the structures of the synthesized compounds:

- X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and conformations. For instance, X-ray analysis revealed the envelope conformations of the pyrrolidine and 3,4-dihydro-2H-pyran rings in 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate. []

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H-NMR and 13C-NMR, offers insights into the connectivity and environment of hydrogen and carbon atoms within the molecule. Additionally, Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns of the synthesized compounds. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.